ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate: is a complex organic compound featuring an indole moiety, a quinoline core, and a chloro substituent
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.
Biology: The indole moiety is known for its biological activity, and this compound may exhibit properties such as antimicrobial, antiviral, or anticancer activities.
Medicine: Potential applications in medicine include the development of new drugs targeting various diseases. The compound's ability to interact with biological targets makes it a candidate for drug discovery.
Industry: In materials science, the compound's unique structure may be useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for the treatment of a range of disorders .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets and the biological context.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given that indole derivatives are known to have various biological activities, it can be inferred that this compound may have significant effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole derivative and the quinoline core. One common approach is the reaction of 1H-indole-3-yl ethylamine with 7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) to form the amide bond.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinone derivatives.
Reduction: Reduction of the quinoline can lead to the formation of dihydroquinoline derivatives.
Substitution: The chloro substituent can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives.
Comparison with Similar Compounds
Indole-3-yl ethylamine: Similar in structure but lacks the quinoline core.
7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Similar but lacks the indole moiety.
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with different substituents.
Uniqueness: This compound is unique due to the combination of the indole and quinoline moieties, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
CAS No. |
1189442-94-1 |
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Molecular Formula |
C22H20ClN3O3 |
Molecular Weight |
409.87 |
IUPAC Name |
ethyl 7-chloro-4-[2-(1H-indol-3-yl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C22H20ClN3O3/c1-2-29-22(28)19-20(16-8-7-14(23)11-18(16)26-21(19)27)24-10-9-13-12-25-17-6-4-3-5-15(13)17/h3-8,11-12,25H,2,9-10H2,1H3,(H2,24,26,27) |
InChI Key |
PEWMJOSCRDRBBW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCCC3=CNC4=CC=CC=C43 |
solubility |
not available |
Origin of Product |
United States |
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